tert-Butyl 4,4-dimethyl-3-oxopentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl pivaloylacetate can be synthesized through the transesterification of β-keto esters. This process involves the reaction of ethyl acetoacetate with tert-butyl alcohol in the presence of a catalyst . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods: In industrial settings, tert-butyl pivaloylacetate is produced using similar transesterification methods but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl pivaloylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters.
Scientific Research Applications
tert-Butyl pivaloylacetate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl pivaloylacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of both electrophilic and nucleophilic sites allows it to participate in a wide range of reactions, including transesterification, oxidation, and reduction . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the β-keto functionality.
Ethyl acetoacetate: Similar β-keto ester but with an ethyl group instead of a tert-butyl group.
Methyl acetoacetate: Another β-keto ester with a methyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl pivaloylacetate is unique due to its tert-butyl group, which provides steric hindrance and affects the reactivity and stability of the compound. This makes it particularly useful in reactions where selective transesterification is required .
Properties
CAS No. |
61540-31-6 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)8(12)7-9(13)14-11(4,5)6/h7H2,1-6H3 |
InChI Key |
MUANAHPVXYEGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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